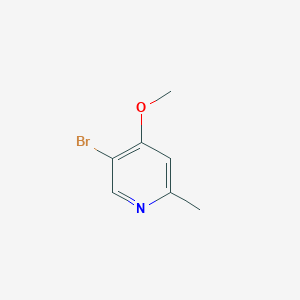

5-Bromo-4-methoxy-2-methylpyridine

描述

Significance of Halogenated Pyridine (B92270) Derivatives in Organic Synthesis and Medicinal Chemistry

The introduction of halogen atoms, such as bromine, onto the pyridine ring is a powerful strategy in both organic synthesis and medicinal chemistry. Halogenated pyridines are key building blocks due to the versatile reactivity of the carbon-halogen bond. guidechem.com This bond can readily participate in a wide range of cross-coupling reactions, including the Suzuki, Heck, and Sonogashira reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. chemicalbook.com This capability is crucial for the construction of complex molecular architectures.

In medicinal chemistry, the presence of a halogen atom can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. Halogens can alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. guidechem.com The strategic placement of a halogen can lead to enhanced potency and selectivity of drug candidates.

Overview of Methoxy-Substituted Pyridines in Advanced Chemical Transformations

The methoxy (B1213986) group (-OCH3) is another important substituent in pyridine chemistry. As an electron-donating group, it can influence the electron density of the pyridine ring, thereby affecting its reactivity in various chemical transformations. Methoxy-substituted pyridines are valuable intermediates in the synthesis of a wide range of compounds, including pharmaceuticals and agrochemicals. chemimpex.com The methoxy group can also be a key pharmacophore, contributing to the biological activity of a molecule. Furthermore, the ether linkage can be cleaved under certain conditions to reveal a hydroxyl group, providing another point for chemical modification.

Contextualization of 5-Bromo-4-methoxy-2-methylpyridine within Contemporary Pyridine Chemistry

This compound is a trifunctionalized pyridine derivative that combines the features of a halogenated, a methoxy-substituted, and an alkyl-substituted pyridine. Each of these functional groups offers a potential site for chemical modification, making this compound a versatile building block in organic synthesis. The bromine atom at the 5-position provides a handle for cross-coupling reactions, the methoxy group at the 4-position can modulate the ring's electronics and serve as a potential synthetic precursor, and the methyl group at the 2-position can influence the steric environment around the nitrogen atom.

While extensive research on the specific applications of this compound is not widely available in peer-reviewed literature, its structure suggests its potential utility as an intermediate in the synthesis of more complex molecules with potential applications in medicinal and materials science. It is commercially available, indicating its use as a building block in chemical synthesis. ambeed.comsmolecule.comechemi.comapolloscientific.co.uk

Interactive Data Tables

Below are tables summarizing key information for the chemical compounds mentioned in this article.

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 886372-61-8, 164513-39-7 | guidechem.comambeed.comsmolecule.comechemi.com |

| Molecular Formula | C7H8BrNO | guidechem.comsmolecule.com |

| Molecular Weight | 202.05 g/mol | smolecule.com |

| Melting Point | 33-37 °C | ambeed.com |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Structure

3D Structure

属性

IUPAC Name |

5-bromo-4-methoxy-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-3-7(10-2)6(8)4-9-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMZCZITQBBZGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00729840 | |

| Record name | 5-Bromo-4-methoxy-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886372-61-8 | |

| Record name | 5-Bromo-4-methoxy-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-4-methoxy-2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Bromo 4 Methoxy 2 Methylpyridine and Its Precursors

Established Synthetic Pathways for 5-Bromo-4-methoxy-2-methylpyridine

Traditional synthetic approaches to this compound typically involve the sequential introduction of the desired substituents onto a pre-existing pyridine (B92270) or the construction of the ring from acyclic precursors followed by functionalization. These methods focus on controlling the regiochemistry of each step through the inherent electronic and steric properties of the intermediates.

Regioselective Bromination Approaches

The most direct route to this compound involves the regioselective bromination of its precursor, 4-methoxy-2-methylpyridine (B1587523). In this substrate, the C4-methoxy and C2-methyl groups are both electron-donating and act as ortho-, para-directors for electrophilic aromatic substitution. The C4-methoxy group strongly activates the C3 and C5 positions, while the C2-methyl group activates the C3 and C6 positions. The cumulative electronic activation and steric environment favor electrophilic attack at the C5 position.

A common method for such transformations is direct bromination using bromine (Br₂) in a suitable solvent like acetic acid. The reaction often includes a buffer, such as sodium acetate, to moderate the reaction conditions. This approach has been successfully applied to similar pyridine systems. For example, the bromination of 2-methoxy-4-methyl-3-nitropyridine with bromine in acetic acid proceeds efficiently to yield the 5-bromo derivative, demonstrating the feasibility of selective bromination on an activated methoxy-methylpyridine scaffold chemicalbook.com.

| Precursor | Reagents | Solvent | Conditions | Product | Yield |

| 2-methoxy-3-nitro-4-methylpyridine | Br₂, Sodium Acetate | Acetic Acid | 80 °C, 12 h | 5-bromo-2-methoxy-4-methyl-3-nitropyridine | 82.2% |

This table showcases a representative regioselective bromination on a related pyridine scaffold, illustrating a viable pathway for the synthesis of the target compound from 4-methoxy-2-methylpyridine.

Methoxy (B1213986) Group Introduction Strategies

An alternative established pathway involves the introduction of the methoxy group onto a pyridine ring that already contains the bromo and methyl substituents. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. A suitable precursor, such as 5-bromo-4-chloro-2-methylpyridine (B1372642), can be treated with sodium methoxide (B1231860) in methanol (B129727). The electron-withdrawing nature of the pyridine nitrogen and the bromine atom facilitate the displacement of the chloride at the C4 position by the methoxide nucleophile.

This strategy is well-documented for analogous structures. For instance, 5-Bromo-2-methoxypyridine is readily prepared from 2,5-dibromopyridine by refluxing with sodium hydroxide in methanol, where the methoxide ion preferentially displaces the bromine at the more activated C2 position chemicalbook.com. A similar principle applies to the synthesis of 4-chloro-3-methoxy-2-methyl-4-pyridine from a pyrone precursor, which is subsequently methoxylated google.comscispace.com.

| Starting Material | Reagents | Solvent | Conditions | Product | Yield |

| 2,5-dibromopyridine | NaOH | Methanol | Reflux, 5 h | 5-Bromo-2-methoxypyridine | 98% chemicalbook.com |

This table provides an example of a methoxy group introduction via nucleophilic substitution on a brominated pyridine, a strategy applicable to the synthesis of this compound.

Methyl Group Functionalization in Pyridine Scaffolds

The synthesis of the required precursors often relies on established methods for introducing or modifying methyl groups on a pyridine ring. The precursor 5-bromo-2-methylpyridine, for example, can be synthesized from 5-amino-2-methylpyridine via a Sandmeyer-type reaction google.com. This multi-step process involves diazotization of the amino group followed by displacement with a bromide ion.

Another approach involves building the methylpyridine scaffold from acyclic precursors. Catalytic gas-phase reactions of acetylene and ammonia (B1221849) over specific heterogeneous catalysts, such as those containing cadmium and chromium oxides, can produce a mixture of 2- and 4-methylpyridines, which can then be separated and further functionalized semanticscholar.org. While less specific, these industrial methods provide access to the basic methylpyridine building blocks required for more targeted syntheses.

Exploration of Novel Synthetic Routes for this compound

Modern synthetic chemistry has increasingly focused on developing more efficient and versatile methods, such as transition metal-catalyzed reactions and directed metalation, to construct highly substituted heterocycles with precise control over regiochemistry.

Transition Metal-Catalyzed Cross-Coupling Reactions for Pyridine Construction

Transition metal-catalyzed reactions offer powerful and convergent pathways to polysubstituted pyridines from simple, acyclic starting materials. mdpi.com Methods such as [2+2+2] cycloadditions of alkynes and nitriles, catalyzed by metals like rhodium or ruthenium, can assemble the pyridine core in a single, atom-economical step acsgcipr.org. In principle, a carefully chosen combination of a nitrile and two different alkyne fragments could be used to construct the this compound skeleton directly.

Multi-component reactions, often catalyzed by copper or iron, provide another modern approach. These reactions can combine three or more simple molecules, such as ketoximes, aldehydes, and activated methylene compounds, to generate complex pyridine structures in a one-pot process acs.orgtandfonline.com. The development of heterogeneous copper catalysts for these transformations further enhances their practicality by allowing for catalyst recycling tandfonline.com. While not yet specifically applied to this compound, these methods represent a frontier in pyridine synthesis that could be adapted for its efficient construction. Furthermore, established C-C bond-forming reactions like the Suzuki-Miyaura cross-coupling have been used to functionalize bromomethylpyridine cores, showcasing the utility of transition metal catalysis in modifying these scaffolds mdpi.com.

| Catalyst System | Reaction Type | Reactants | Relevance |

| Palladium(0) | Suzuki-Miyaura Coupling | N-[5-bromo-2-methylpyridine-3-yl]acetamide, Arylboronic acids | C-C bond formation on a bromomethylpyridine scaffold mdpi.com |

| Copper(I) Bromide | Three-component Tandem Cyclization | Ketoxime acetates, Aldehydes, Activated methylene compounds | Convergent synthesis of polysubstituted pyridines tandfonline.com |

| Iron Catalysts | Cyclization | Ketoxime acetates, Aldehydes | Construction of pyridine rings from acyclic precursors mdpi.com |

This table summarizes novel transition metal-catalyzed methods that are applicable to the construction and functionalization of the target pyridine ring system.

Directed Metalation and Metal-Halogen Exchange in Methoxy-Pyridine Systems

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, including pyridines wikipedia.org. The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, guiding deprotonation to an adjacent position uwindsor.ca. In a precursor such as 4-methoxy-2-methylpyridine, the methoxy group can serve as a DMG. Treatment with a strong base like n-butyllithium or sec-butyllithium would direct lithiation to the C3 or C5 position. Subsequent quenching of the resulting aryllithium intermediate with an electrophilic bromine source (e.g., 1,2-dibromotetrachloroethane) would install the bromine atom with high regioselectivity arkat-usa.org. The use of highly hindered amide bases like TMPMgCl·LiCl has proven effective for the directed metalation of electron-poor heteroarenes, offering another tool for this approach harvard.edu.

Metal-halogen exchange is another sophisticated strategy for generating functionalized organometallic intermediates wikipedia.org. This reaction involves treating an organic halide with an organometallic reagent, typically an alkyllithium or Grignard reagent, to exchange the halogen for a metal stackexchange.com. A potential route to this compound could start from a precursor like 3,5-dibromo-4-methoxy-2-methylpyridine. A selective bromine-lithium exchange at the C3 position could be achieved, followed by quenching with a proton source to remove the bromine at that position, leaving the desired 5-bromo isomer. The regioselectivity of the exchange can be influenced by steric factors and the choice of reagents, with combinations like i-PrMgCl and n-BuLi offering enhanced selectivity under non-cryogenic conditions nih.gov. Studies on the regioselective metalation and metal-halogen exchange of 2,5-dibromo-4-methoxypyridine provide a strong precedent for the feasibility of these advanced methods arkat-usa.orgresearchgate.net.

| Method | Precursor | Reagents | Intermediate | Key Feature |

| Directed ortho-Metalation (DoM) | 4-methoxy-2-methylpyridine | 1. s-BuLi/TMEDA2. C₂Br₂Cl₄ | 5-Lithio-4-methoxy-2-methylpyridine | Methoxy group directs regioselective deprotonation wikipedia.orgarkat-usa.org |

| Metal-Halogen Exchange | 3,5-dibromo-4-methoxy-2-methylpyridine | 1. n-BuLi or i-PrMgCl2. H₂O | 3-Lithio-5-bromo-4-methoxy-2-methylpyridine | Selective exchange of one halogen atom for a metal wikipedia.orgnih.gov |

This table outlines advanced synthetic strategies utilizing organometallic intermediates for the precise synthesis of this compound.

Multicomponent Reaction Strategies for Pyridine Core Assembly

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, offering a streamlined approach to complex molecules by combining three or more reactants in a single step. bohrium.com This strategy is highly valued for its efficiency, atom economy, and the ability to generate diverse molecular scaffolds from simple precursors. bohrium.com For the assembly of the pyridine core, several MCRs are particularly prominent.

One of the foundational MCRs for pyridine synthesis is the Hantzsch reaction . taylorfrancis.comacsgcipr.org In its classic form, this reaction involves the condensation of two equivalents of a β-ketoester with an aldehyde and ammonia or an ammonium salt to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. acsgcipr.org Variations of the Hantzsch synthesis, including a modified three-component approach, allow for the synthesis of non-symmetrical pyridines. taylorfrancis.com

Other notable MCRs for pyridine synthesis include:

Guareschi-Thorpe reaction: This method utilizes a cyanoacetamide and a 1,3-dicarbonyl compound to construct the pyridine ring. acsgcipr.org

Bohlmann-Rahtz reaction: This synthesis pathway builds the pyridine core and is widely used for creating a range of functionalized pyridines. acsgcipr.org

Kröhnke reaction: This method also serves as a versatile tool for pyridine ring formation. acsgcipr.org

The choice of MCR is often dictated by the desired substitution pattern on the pyridine ring. These reactions can be performed under various conditions, including metal-free, metal-catalyzed, and microwave-assisted protocols, to enhance yield and reaction time. bohrium.comnih.gov For instance, a one-pot, four-component reaction under microwave irradiation has been shown to produce pyridine derivatives in excellent yields (82%-94%) within minutes. nih.gov

The table below summarizes key aspects of prominent multicomponent reactions for pyridine synthesis.

| Reaction Name | Reactants | Key Features |

| Hantzsch Reaction | Aldehyde, β-ketoester (2 equiv.), Ammonia/Ammonium Salt | Forms a dihydropyridine intermediate requiring oxidation. acsgcipr.org |

| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-dicarbonyl compound | Direct formation of the aromatic pyridine ring. acsgcipr.org |

| Bohlmann-Rahtz Reaction | Enamine, α,β-unsaturated ketone | Versatile for a wide range of functionalized pyridines. acsgcipr.org |

Optimization of Reaction Conditions and Yield for this compound Synthesis

The synthesis of this compound from its precursors often involves cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce substituents onto the pyridine ring. The optimization of reaction conditions is critical to maximize yield and purity. Key parameters that are typically optimized include the choice of catalyst, base, solvent system, and reaction temperature.

A study on the synthesis of 2-methyl-4-phenylpyridine via a Suzuki coupling reaction of 4-bromo-2-methylpyridine provides insights into the optimization process that would be applicable to the synthesis of this compound. researchgate.net In this study, various palladium catalysts and bases were screened to identify the optimal conditions. The results indicated that the combination of a specific palladium catalyst, Pd(dppf)Cl₂, and a base, K₂CO₃, in a mixed solvent system under microwave irradiation significantly improved the reaction yield. researchgate.net

Similarly, in the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with arylboronic acids, the reaction was carried out in a 1,4-dioxane and water mixture with Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base, at temperatures between 85-95 °C, resulting in moderate to good yields. mdpi.com

The following table illustrates the effect of different reaction parameters on the yield of a model Suzuki cross-coupling reaction for the synthesis of a substituted pyridine.

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 75 |

| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (Microwave) | 81 |

| Pd(OAc)₂ | Cs₂CO₃ | Toluene | 110 | 65 |

| PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 85 | 70 |

Data is illustrative and based on findings from analogous pyridine syntheses. researchgate.netmdpi.com

Minimization of By-product Formation and Regioisomeric Control in Halogenated Pyridine Synthesis

The halogenation of pyridines is a notoriously challenging transformation due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution. nih.gov This low reactivity often necessitates harsh reaction conditions, leading to poor regioselectivity and the formation of multiple isomers as by-products. digitellinc.com The selective introduction of a bromine atom at the C5 position of a 4-methoxy-2-methylpyridine core requires precise regiochemical control to avoid the formation of other bromo-isomers.

Conventional halogenation methods often lack the desired selectivity, particularly for the C3 and C5 positions. digitellinc.com To address this, novel synthetic strategies have been developed. One such approach involves the temporary dearomatization of the pyridine ring. A recently developed method utilizes a ring-opening, halogenation, and ring-closing sequence that proceeds through a Zincke imine intermediate. chemrxiv.orgchemrxiv.org This strategy transforms the electron-deficient pyridine into a more reactive series of alkenes, which can then undergo highly regioselective halogenation under mild conditions. chemrxiv.org

Another innovative method for selective pyridine halogenation employs designed phosphine (B1218219) reagents. nih.gov In this strategy, a heterocyclic phosphine is installed at the 4-position of the pyridine, forming a phosphonium salt. This salt can then be displaced by a halide nucleophile, allowing for the regioselective introduction of a halogen. Computational studies have shown that this process occurs via an SNAr pathway, with the elimination of the phosphine being the rate-determining step. nih.gov

The table below compares different halogenation methods for pyridines in terms of their regioselectivity and reaction conditions.

| Halogenation Method | Reagents | Conditions | Regioselectivity |

| Electrophilic Aromatic Substitution | Br₂/FeBr₃ | Harsh, acidic | Low, mixture of isomers digitellinc.com |

| Zincke Imine Intermediate | Zincke salt, N-halosuccinimide | Mild | Highly 3-selective chemrxiv.orgchemrxiv.org |

| Designed Phosphine Reagents | Heterocyclic phosphine, Halide source | Mild | 4-selective nih.gov |

| N-Oxide Activation | N-oxidation, then PHal₃/P(O)Hal₃ | Multi-step | 4-selective nih.gov |

Chemical Reactivity and Advanced Functionalization of 5 Bromo 4 Methoxy 2 Methylpyridine

Nucleophilic Substitution Reactions of the Bromine Atom on 5-Bromo-4-methoxy-2-methylpyridine

The bromine atom at the 5-position of the pyridine (B92270) ring is a key site for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of a variety of functional groups, leading to the synthesis of diverse derivatives.

Amination Reactions and Derivative Synthesis

The substitution of the bromine atom with nitrogen-based nucleophiles is a common strategy. This can be achieved using various ammonia (B1221849) sources or primary and secondary amines to yield the corresponding 5-amino-4-methoxy-2-methylpyridine derivatives. These products are valuable intermediates in the synthesis of more complex molecules, including those with potential biological activity. chemimpex.comindiamart.com For instance, related compounds like 5-bromo-2-methylpyridin-3-amine (B1289001) undergo palladium-catalyzed cross-coupling reactions, highlighting the utility of the bromo-amino-pyridine scaffold in creating novel derivatives. mdpi.com The resulting amino-substituted pyridines are recognized as important building blocks for pharmaceuticals and agrochemicals. chemimpex.com

Interactive Data Table: Examples of Amination Precursors and Products

| Precursor | Product | Significance | Reference |

|---|---|---|---|

| This compound | 5-Amino-4-methoxy-2-methylpyridine | Intermediate for bioactive molecules | chemimpex.comnih.gov |

| 5-bromo-2-methylpyridin-3-amine | N-[5-bromo-2-methylpyridine-3-yl]acetamide | Intermediate for Suzuki cross-coupling | mdpi.com |

Alkoxylation and Thiolation Reactions

Similarly to amination, the bromine atom can be displaced by oxygen (alkoxylation) and sulfur (thiolation) nucleophiles. Reactions with alkoxides (e.g., sodium methoxide) or thiols/thiolates can introduce new ether or thioether linkages at the 5-position. This reactivity is observed in similarly substituted pyridines; for example, the bromine atom in related compounds can be effectively replaced by various nucleophiles, including thiols. These reactions broaden the range of accessible derivatives, which can be used to fine-tune the electronic and physical properties of the molecule for applications in materials science or medicinal chemistry.

Influence of Steric and Electronic Factors on Regioselectivity

The regioselectivity of nucleophilic substitution is governed by the electronic and steric environment of the pyridine ring. The bromine atom at the 5-position enhances the electrophilicity of the carbon it is attached to, making it susceptible to nucleophilic attack. indiamart.com The methoxy (B1213986) group at the 4-position and the methyl group at the 2-position also play a role. The methoxy group is electron-donating through resonance but electron-withdrawing through induction, while the methyl group is weakly electron-donating. These electronic effects, combined with the steric hindrance from the adjacent methyl and methoxy groups, influence the approach of the nucleophile and the stability of the reaction intermediates. indiamart.com In related brominated pyridines, the presence of an alkoxy group can mitigate the deactivation of the pyridine ring, thereby enhancing its reactivity in nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Patterns Directed by the Methoxy Group in this compound

Electrophilic aromatic substitution (EAS) on the this compound ring is directed by the existing substituents. The pyridine nitrogen is strongly deactivating. Among the other substituents, the methoxy group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The methyl group is also activating and ortho, para-directing. The bromine atom is deactivating but also ortho, para-directing.

Given the positions of the current groups:

The position ortho to the methoxy group is C3.

The position para to the methoxy group is the nitrogen, which is not available for substitution.

The position ortho to the methyl group is C3.

The position para to the methyl group is C5 (already substituted with bromine).

The position ortho to the bromine is C6.

Considering these directing effects, the most likely position for electrophilic attack is the C3 position, which is activated by both the methoxy and methyl groups. This is exemplified by the synthesis of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine, where a nitro group is introduced at the 3-position, demonstrating that electrophilic substitution is feasible on this ring system. chemicalbook.comindiamart.com

Interactive Data Table: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Effect |

|---|---|---|---|

| Methoxy | 4 | Activating (Resonance) | Ortho, Para |

| Methyl | 2 | Activating (Inductive) | Ortho, Para |

| Bromo | 5 | Deactivating (Inductive) | Ortho, Para |

Reduction and Oxidation Reactions of this compound

The functional groups on the pyridine ring can also undergo reduction and oxidation reactions, providing further pathways for derivatization.

Oxidation of Methyl Side Chains

The methyl group at the C2 position of the pyridine ring is a key site for functionalization through oxidation. While specific studies on the direct oxidation of the methyl side chain of this compound are not extensively detailed in the provided results, the transformation of methylpyridines to their corresponding carboxylic acids, aldehydes, or hydroxymethyl derivatives is a fundamental reaction in pyridine chemistry. This transformation is typically achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or selenium dioxide (SeO₂). The resulting pyridinecarboxylic acids or other oxidized products serve as crucial intermediates for the synthesis of more complex molecules.

Palladium-Mediated and Other Catalytic Coupling Reactions of this compound

The bromine atom at the C5 position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. nih.gov These reactions are fundamental for building molecular complexity. youtube.comdiva-portal.org

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the bromo-substituted pyridine with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.govnih.gov For this compound, a Suzuki-Miyaura coupling would introduce a new aryl or vinyl substituent at the C5 position. The general mechanism involves the oxidative addition of the bromopyridine to a Pd(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of catalyst, ligands, and base can influence the reaction's efficiency and scope. libretexts.orgnih.gov

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the aryl halide with a terminal alkyne. libretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgwikipedia.org The coupling of this compound with a terminal alkyne would result in a 5-alkynyl-4-methoxy-2-methylpyridine derivative. This reaction is valuable for synthesizing conjugated enynes and arylalkynes. libretexts.orgscirp.org The reaction conditions are generally mild, often proceeding at room temperature. wikipedia.org Copper-free Sonogashira protocols have also been developed. wikipedia.org

A representative table of conditions for these coupling reactions is provided below:

| Coupling Reaction | Catalyst System | Base | Solvent | Typical Temperature |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂/ligand | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, Water | Room Temperature to Reflux |

| Sonogashira | Pd(PPh₃)₂Cl₂/CuI | Et₃N, Piperidine | THF, DMF | Room Temperature |

C-N Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a new C-N bond between an aryl halide and an amine. This reaction is a powerful tool for the synthesis of arylamines. For this compound, this reaction would allow for the introduction of a primary or secondary amine at the C5 position. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base, such as sodium tert-butoxide (NaOt-Bu). chemspider.com A practical method for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed, expanding the scope of accessible aminopyridines. nih.gov

Directed Ortho-Metallation and Lithiation for Selective Functionalization of this compound

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org In this process, a directing metalation group (DMG) on the aromatic ring directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position, forming an aryllithium intermediate. wikipedia.orgorganic-chemistry.org This intermediate can then be trapped with various electrophiles to introduce a new functional group. organic-chemistry.org

In the context of this compound, the methoxy group at the C4 position can act as a directing group. wikipedia.org However, the electronic properties of the pyridine ring and the presence of other substituents will influence the site of lithiation. The methoxy group is considered a moderate directing group. organic-chemistry.org The reaction of an alkyllithium compound with an arene bearing a DMG leads to an ortho-metalated species. organic-chemistry.org The choice of the organolithium reagent and reaction conditions, such as temperature and the use of additives like tetramethylethylenediamine (TMEDA), are crucial for achieving high selectivity. baranlab.org

The possible sites for lithiation on the this compound ring are the C3 and C5 positions, which are ortho to the methoxy group. The bromine at C5 might also undergo lithium-halogen exchange. Careful optimization of reaction conditions would be necessary to achieve selective functionalization at a desired position.

| Directing Group | Potential Lithiation Site | Electrophile (E+) | Product |

| 4-Methoxy | C3 or C5 | R-CHO, CO₂, Me₃SiCl, etc. | Functionalized pyridine |

Photochemical Transformations of this compound Derivatives

While specific photochemical studies on this compound itself are not detailed in the provided search results, research on related halogenated pyridine derivatives suggests potential for photochemical transformations. For instance, studies on photoswitchable hydrazones with pyridine-based rotors and halogen substituents have demonstrated E,Z-photoisomerization upon irradiation. nih.gov This indicates that the pyridine ring and its substituents can participate in photochemical reactions. The bromine atom in this compound could potentially be involved in photochemical C-Br bond cleavage, leading to radical intermediates that could undergo further reactions. The specific outcomes would depend on the reaction conditions, including the wavelength of light used and the presence of other reactants.

Base-Catalyzed Isomerization Studies of Halogenated Pyridine Systems Relevant to this compound

Recent studies have shown that base-catalyzed aryl halide isomerization can be a powerful tool for achieving unconventional substitution patterns in pyridine systems. nih.govrsc.org This process involves the migration of a halogen atom around the aromatic ring, often proceeding through pyridyne intermediates. rsc.org For example, 3-bromopyridines can be isomerized to 4-bromopyridines, which can then undergo selective nucleophilic aromatic substitution at the C4 position. nih.gov This strategy allows for the functionalization of positions that are not directly accessible through conventional methods. rsc.org

While direct studies on the base-catalyzed isomerization of this compound are not available, the principles from related systems suggest that under strong basic conditions, rearrangement of the bromine atom could potentially occur. The presence of the methoxy and methyl groups would influence the stability of the intermediates and the final product distribution. This area represents a potential avenue for novel functionalization strategies of this scaffold.

Advanced Spectroscopic and Computational Elucidation of 5 Bromo 4 Methoxy 2 Methylpyridine

Vibrational Spectroscopic Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, offers profound insights into the molecular structure, functional groups, and vibrational modes of a compound.

The FTIR spectrum of 5-Bromo-4-methoxy-2-methylpyridine is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent functional groups. The table below outlines the predicted vibrational frequencies and their assignments based on the analysis of similar molecules.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Methyl (CH₃) | Asymmetric Stretching | ~2950 |

| Methyl (CH₃) | Symmetric Stretching | ~2850 |

| Methoxy (B1213986) (O-CH₃) | C-H Stretching | ~2980-2930 |

| Pyridine (B92270) Ring | C=C and C=N Stretching | 1600-1400 |

| Methyl (CH₃) | Asymmetric Bending | ~1460 |

| Methyl (CH₃) | Symmetric Bending | ~1380 |

| Methoxy (O-CH₃) | C-O-C Asymmetric Stretching | ~1250 |

| Methoxy (O-CH₃) | C-O-C Symmetric Stretching | ~1040 |

| C-Br | Stretching | 700-500 |

This is an interactive data table. Users can sort columns to analyze the data.

The aromatic C-H stretching vibrations are anticipated in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations of the methyl and methoxy groups are expected to appear just below 3000 cm⁻¹. The fingerprint region of the spectrum will be particularly informative, containing the characteristic stretching vibrations of the pyridine ring's C=C and C=N bonds. The strong absorption bands corresponding to the asymmetric and symmetric stretching of the C-O-C linkage in the methoxy group are crucial for confirming its presence. Finally, the C-Br stretching vibration is expected at lower wavenumbers.

FT-Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The FT-Raman spectrum of this compound would be valuable for identifying vibrations that are weak or absent in the FTIR spectrum.

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Pyridine Ring | Ring Breathing | ~1000-950 |

| C-Br | Stretching | 700-500 |

This is an interactive data table. Users can sort columns to analyze the data.

The symmetric "ring breathing" mode of the pyridine ring is often a strong and characteristic band in the Raman spectrum. The C-Br stretching vibration is also expected to be Raman active. The combination of FTIR and FT-Raman data would allow for a more complete assignment of the vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule.

The ¹H NMR spectrum of this compound will show distinct signals for the aromatic protons and the protons of the methyl and methoxy groups. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents on the pyridine ring.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 6.8 - 7.2 | Singlet |

| H-6 | 8.0 - 8.4 | Singlet |

| Methyl (CH₃) | 2.3 - 2.6 | Singlet |

| Methoxy (OCH₃) | 3.8 - 4.1 | Singlet |

This is an interactive data table. Users can sort columns to analyze the data.

The proton at the C-6 position is expected to be the most downfield-shifted aromatic proton due to the deshielding effects of the adjacent nitrogen atom and the bromine atom at the 5-position. The proton at the C-3 position will likely appear at a more upfield position. The methyl and methoxy protons will each give rise to a singlet, with the methoxy protons typically appearing at a higher chemical shift than the methyl protons.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 155 - 160 |

| C-3 | 110 - 115 |

| C-4 | 160 - 165 |

| C-5 | 105 - 110 |

| C-6 | 145 - 150 |

| Methyl (CH₃) | 20 - 25 |

| Methoxy (OCH₃) | 55 - 60 |

This is an interactive data table. Users can sort columns to analyze the data.

The carbon atoms directly attached to the electronegative oxygen (C-4) and nitrogen (C-2 and C-6) atoms are expected to have the largest chemical shifts. The carbon atom bearing the bromine (C-5) will also be significantly affected. The methyl and methoxy carbons will appear at the most upfield positions in the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For this compound, the principal electronic transitions are expected to be π → π* and n → π* transitions associated with the pyridine ring and its substituents.

The pyridine ring itself gives rise to characteristic π → π* transitions. The presence of the methoxy group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine, moving the absorption to longer wavelengths. The bromine atom may also influence the electronic transitions. The n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, are also possible but are typically of lower intensity than the π → π* transitions.

A hypothetical UV-Vis spectrum would likely show strong absorption bands in the range of 250-300 nm, corresponding to the π → π* transitions of the substituted pyridine system.

Mass Spectrometry Techniques for Structural Confirmation of Derivatives

Mass spectrometry (MS) is an essential analytical technique for the structural confirmation of newly synthesized derivatives of this compound. By ionizing the molecules and measuring their mass-to-charge ratio (m/z), MS provides direct evidence of the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming that the correct atoms are present in the expected quantities.

Furthermore, tandem mass spectrometry (MS/MS) experiments involve the fragmentation of a selected parent ion, yielding a characteristic pattern of product ions. This fragmentation pattern serves as a molecular fingerprint, providing definitive structural information and allowing for the unambiguous identification of isomers. For instance, the position of substituents on the pyridine ring can be confirmed by analyzing the specific neutral losses and fragment ions observed in the MS/MS spectrum.

Computational tools can predict the mass-to-charge ratios for various adducts ([M+H]⁺, [M+Na]⁺, etc.) as well as the theoretical collision cross-section (CCS) values, which relate to the ion's shape and size. These predicted values are invaluable for comparing against experimental data to confirm the identity of derivatives.

Below is a table of predicted mass spectrometry data for several derivatives, illustrating the kind of information used for structural confirmation.

| Compound Name | Molecular Formula | Adduct | Predicted m/z | Predicted CCS (Ų) |

|---|---|---|---|---|

| (5-bromo-4-methoxy-3-methylpyridin-2-yl)methanol | C₈H₁₀BrNO₂ | [M+H]⁺ | 231.99677 | 138.5 |

| 5-bromo-2-methoxy-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | C₁₃H₁₉BBrNO₃ | [M+H]⁺ | 328.07143 | 159.6 |

| 5-bromo-4-methoxy-2-(trifluoromethyl)pyridine | C₇H₅BrF₃NO | [M+H]⁺ | 255.95793 | 143.9 |

Quantum Chemical Calculations and Theoretical Studies

Quantum chemical calculations have become indispensable tools for understanding the molecular structure, reactivity, and properties of heterocyclic compounds like this compound at the atomic level. These theoretical studies provide insights that complement and explain experimental findings.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and predict the most stable three-dimensional arrangement of atoms (geometry) of a molecule. nih.gov By approximating the complex many-electron wavefunction with the simpler electron density, DFT calculations can accurately determine molecular properties. The B3LYP functional, a hybrid method that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed with a suitable basis set like 6-311++G(d,p) for reliable predictions of geometry and vibrational frequencies. nih.govniscpr.res.in

The process involves starting with an initial guess of the molecular geometry and iteratively solving the DFT equations to find the configuration with the minimum energy. The resulting optimized geometry provides theoretical values for bond lengths and bond angles. These computed parameters are often in excellent agreement with experimental data obtained from techniques like X-ray crystallography, thereby validating the computational model. For example, in a study of the closely related compound (E)-4-bromo-5-methoxy-2-((o-tolylimino)methyl)phenol, DFT calculations successfully represented the experimental geometric parameters. researchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain chemical reactivity. youtube.comyoutube.com The HOMO, acting as an electron donor, is related to the molecule's nucleophilicity and ionization potential. The LUMO, acting as an electron acceptor, is related to its electrophilicity and electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. The analysis of FMOs is crucial for predicting how a molecule will interact with other species and its potential for intramolecular charge transfer (ICT), which significantly influences its optical and electronic properties. rsc.org

| Compound | Method/Basis Set | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| 5-Bromo-2-Hydroxybenzaldehyde nih.gov | DFT/B3LYP/6-311++G(d,p) | -6.90 | -2.21 | 4.69 |

| (E)-4-bromo-5-methoxy-2-((o-tolylimino)methyl)phenol dergipark.org.tr | DFT/B3LYP/6-31G(d,p) | -5.89 | -2.03 | 3.86 |

Representative FMO data for related brominated aromatic compounds.

The Molecular Electrostatic Potential (MEP) provides a visual map of the charge distribution across a molecule. preprints.org By plotting the electrostatic potential on the electron density surface, MEP maps identify regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack. bhu.ac.in For pyridine derivatives, the electron-rich region is often located around the nitrogen atom due to its lone pair, making it a likely site for protonation or interaction with electrophiles. nih.govnih.gov The electron-poor regions are typically found near hydrogen atoms. preprints.orgbhu.ac.in

Global reactivity descriptors, derived from FMO energies, quantify a molecule's reactivity. Key indices include:

Ionization Potential (I) ≈ -E_HOMO

Electron Affinity (A) ≈ -E_LUMO

Chemical Hardness (η) = (I - A) / 2

Electrophilicity Index (ω) = (I + A)² / (8 * η)

A high electrophilicity index indicates a molecule's strong capacity to accept electrons. nih.gov These theoretical indices help in systematically comparing the reactivity of different derivatives.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements of bonds, lone pairs, and core orbitals. uni-muenchen.dewikipedia.org This method is exceptionally useful for analyzing intramolecular interactions, such as hyperconjugation and charge delocalization.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| π(C1-C2) | π(C3-C4) | 20.36 |

| σ(C2-C3) | σ(C1-N1) | 4.04 |

This table shows examples of intramolecular donor-acceptor interactions and their corresponding stabilization energies, indicating significant electron delocalization.

Theoretical calculations are used to predict the nonlinear optical (NLO) properties of molecules by determining their polarizability (α) and first hyperpolarizability (β). These properties describe how the charge distribution of a molecule is distorted by an external electric field, which is fundamental to applications in optoelectronics and photonics. ias.ac.in

Polarizability (α) relates to the linear response of the molecule to the electric field.

First Hyperpolarizability (β) describes the second-order, or nonlinear, response. Molecules with large β values are sought after for materials with NLO applications, such as frequency doubling of light.

The presence of electron-donating groups (like methoxy) and electron-withdrawing groups connected through a π-conjugated system can lead to significant intramolecular charge transfer and, consequently, large hyperpolarizability values. ias.ac.in DFT calculations can reliably compute these properties, guiding the design of new molecules with enhanced NLO activity. For instance, the NLO properties of the related compound (E)-4-bromo-5-methoxy-2-((o-tolylimino)methyl)phenol were calculated and found to be greater than those of the reference material urea, indicating its potential as an NLO material. researchgate.net

Pharmacological and Biological Research Applications of 5 Bromo 4 Methoxy 2 Methylpyridine Derivatives

Role as Pharmaceutical Intermediates and Drug Building Blocks

5-Bromo-4-methoxy-2-methylpyridine and its related isomers serve as crucial building blocks in the synthesis of complex pharmaceutical agents. Due to their unique chemical structure, featuring a reactive bromine atom and a functionalized pyridine (B92270) ring, these compounds are versatile intermediates in medicinal chemistry. The bromine atom, for instance, can readily participate in various nucleophilic substitution and cross-coupling reactions, such as the Suzuki coupling reaction, allowing for the introduction of diverse functional groups to create novel molecules with specific biological activities. pipzine-chem.commdpi.com

These pyridine derivatives are particularly valuable in the development of new drugs targeting a range of diseases. Researchers utilize these compounds as starting materials for creating extensive chemical libraries, which are then screened for potential therapeutic candidates. nbinno.com Their structural framework is a key component in the synthesis of active pharmaceutical ingredients (APIs) for drugs aimed at treating cancer and inflammatory conditions. chemimpex.com The controlled reactivity of the functional groups on the pyridine ring enables chemists to construct intricate molecular architectures designed to interact with specific biological targets. nbinno.com

For example, derivatives like 5-bromo-6-methoxypicolinic acid have been used as a starting material in multi-step syntheses to produce novel compounds with potential pharmacological applications. asianpubs.org The versatility of these bromo-methoxy-methylpyridine scaffolds makes them indispensable in modern drug discovery, facilitating the development of innovative medicines. nbinno.com

Investigation of Antimicrobial and Antifungal Activities

Derivatives of this compound have been investigated for their potential as antimicrobial and antifungal agents. The development of new antimicrobial compounds is crucial to address the challenge of multi-drug resistant microorganisms.

In one study, a series of novel 1,3,4-oxadiazole derivatives were synthesized using a bromo methoxy (B1213986) picoline derivative as a starting material. asianpubs.org These compounds were then evaluated for their antimicrobial efficacy. Some of the synthesized compounds that included fluoro groups exhibited a broad spectrum of inhibition against various bacterial and fungal strains. asianpubs.org

Another area of research has focused on Schiff base derivatives. For instance, (E)-N'-(5-bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide, a hydrazide derivative, was tested for its antimicrobial properties and was found to be active against all tested organisms. Similarly, (E)-5-bromo-2-methoxy-4-((phenylimino)methyl)phenol derivatives have been synthesized and evaluated for their antibacterial activities against both Gram-positive and Gram-negative bacteria. pleiades.online

Efficacy Against Bacterial Strains (Gram-positive, Gram-negative)

Research has demonstrated the efficacy of this compound derivatives against both Gram-positive and Gram-negative bacteria. For example, certain novel pyridine derivatives have shown good antimicrobial activity. One such compound exhibited activity against E. coli, a Gram-negative bacterium, with a Minimum Inhibitory Concentration (MIC) value of 0.0195 mg/mL, and against Bacillus mycoides, a Gram-positive bacterium, with an MIC of 0.0048 mg/mL. nih.gov Another compound showed activity against E. coli with an MIC of 0.0048 mg/mL and inhibited the growth of B. mycoides with an MIC of 0.0098 mg/mL. nih.gov

Furthermore, a series of 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamides were synthesized and screened for their antibacterial activity against an extended-spectrum-β-lactamase (ESBL)-producing clinical strain of Escherichia coli. mdpi.com Two of these compounds, in particular, showed the highest zone of inhibition against this resistant Gram-negative strain. mdpi.com The study highlighted the potential of these derivatives in combating antibiotic-resistant bacteria. mdpi.com

The following table summarizes the antibacterial activity of selected pyridine derivatives:

Table 1: Antibacterial Activity of Pyridine Derivatives| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| Pyridine Derivative 12a | E. coli | 0.0195 |

| Bacillus mycoides | 0.0048 | |

| Pyridine Derivative 15 | E. coli | 0.0048 |

| Bacillus mycoides | 0.0098 |

Efficacy Against Opportunistic Pathogenic Yeast

In addition to antibacterial properties, derivatives of this compound have shown promise in combating opportunistic pathogenic yeast. For instance, pyridine derivative 12a was found to be active against Candida albicans, a common opportunistic fungal pathogen, with a Minimum Inhibitory Concentration (MIC) of 0.0048 mg/mL. nih.gov Another derivative, compound 15, also inhibited the growth of C. albicans with an MIC of 0.039 mg/mL. nih.gov

The following table summarizes the antifungal activity of these pyridine derivatives against Candida albicans:

Table 2: Antifungal Activity against Candida albicans| Compound | MIC (mg/mL) |

|---|---|

| Pyridine Derivative 12a | 0.0048 |

| Pyridine Derivative 15 | 0.039 |

Anticancer Research and Antitumor Properties

Derivatives of this compound are actively being explored in the field of anticancer research for their potential antitumor properties. The pyridine scaffold is a key structural motif in many compounds developed for cancer therapy. For example, 5-Bromo-2-methoxy-4-methyl-3-nitropyridine is utilized as an intermediate in the synthesis of anti-cancer drugs. chemimpex.com

Inhibition of Cancer Cell Proliferation

Research has shown that certain derivatives of this compound can inhibit the proliferation of cancer cells. A study on N-(5-methoxyphenyl) methoxybenzenesulphonamides, which include bromo-substituted compounds, revealed potent cytotoxic activity against several human tumor cell lines, including HeLa, HT-29, and particularly MCF7 (human breast adenocarcinoma). nih.gov The most potent compounds in this series were found to inhibit microtubular protein polymerization, a key process in cell division, thereby arresting the cell cycle and leading to apoptotic cell death. nih.gov

In another study, new thiazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines. mdpi.com One of the bromo-derivatives exhibited significant growth inhibition against various cancer cell lines. mdpi.com Pyridine and pyrimidine derivatives have also been identified as potent inhibitors of thymidylate synthase, an important enzyme in DNA synthesis and a target for anti-colorectal cancer chemotherapy. jocpr.com

Development of Dual BET/HDAC Inhibitors

A significant area of anticancer research involving pyridine derivatives is the development of dual inhibitors targeting both Bromodomain and Extra-Terminal domain (BET) proteins and Histone Deacetylases (HDACs). nih.gov Both BET proteins and HDACs are prime targets in cancer therapy, and dual inhibitors are being developed for difficult-to-treat cancers like pancreatic cancer. nih.govnih.gov

In a recent study, a new series of potent dual BET/HDAC inhibitors were developed by merging the pharmacophores of a BET inhibitor and an HDAC inhibitor. nih.govbiorxiv.org This approach led to the creation of compounds with optimized binding to both BRD4 (a BET protein) and HDAC1/2, with cellular EC50 values in the 100 nM range. nih.govnih.gov These dual inhibitors demonstrated promising efficacy in pancreatic cancer and NUT midline carcinoma cells. nih.gov They were shown to block histone H3 deacetylation and upregulate tumor suppressor genes, which are markers of BET inhibition. nih.gov This research highlights the potential of using pyridine-based scaffolds to create multi-targeted anticancer agents. nih.govnih.gov

Neuroprotective Effects and Neurological Disorder Research

The pyridine nucleus is a core component of many biologically active compounds, and its derivatives are actively being investigated for their potential in treating neurological disorders. Research into various substituted pyridines has revealed promising neuroprotective activities. For instance, certain methoxypyridine derivatives have been explored as gamma-secretase modulators, which are of interest in Alzheimer's disease research due to their potential to reduce the production of amyloid-beta peptides. While not direct derivatives of this compound, these studies highlight the potential of the methoxypyridine motif in targeting pathways relevant to neurodegeneration.

Furthermore, the broader class of brominated heterocyclic compounds has been investigated for various biological activities. The presence of a bromine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its binding affinity to biological targets. Future research could explore whether derivatives of this compound exhibit neuroprotective effects by modulating key targets in neurological disease pathways, such as enzymes, receptors, or ion channels.

| Potential Neuroprotective Mechanisms of Substituted Pyridines | Examples from Broader Pyridine Research |

| Modulation of Neurotransmitter Systems | Antagonism or agonism of nicotinic or muscarinic acetylcholine receptors |

| Inhibition of Enzymes Involved in Neurodegeneration | Inhibition of beta-secretase or gamma-secretase in Alzheimer's disease models |

| Antioxidant and Anti-inflammatory Pathways | Reduction of oxidative stress and neuroinflammation in preclinical models |

Anti-inflammatory and Anti-thrombolytic Agent Development

Chronic inflammation and thrombosis are key pathological features of many diseases. Pyridine derivatives have shown potential as both anti-inflammatory and anti-thrombolytic agents. For example, studies on various pyridine-containing compounds have demonstrated their ability to inhibit inflammatory mediators.

In the context of anti-thrombotic activity, research on derivatives of a structural isomer, 5-bromo-2-methylpyridin-3-amine (B1289001), has shown that some of its derivatives exhibit anti-thrombolytic properties. These compounds were synthesized and evaluated for their ability to lyse blood clots, indicating that the substituted bromopyridine scaffold could be a promising starting point for the development of new anti-thrombotic agents. Although these are not direct derivatives of this compound, the findings suggest that the brominated methylpyridine core is worthy of investigation for its effects on platelet aggregation and fibrinolysis.

| Therapeutic Target | Observed Activity in Pyridine Analogs | Potential for this compound Derivatives |

| Inflammation | Inhibition of pro-inflammatory cytokines | Investigation of effects on inflammatory signaling pathways |

| Thrombosis | Inhibition of platelet aggregation | Screening for anti-platelet and fibrinolytic activity |

Structure-Activity Relationship (SAR) Studies of this compound Analogs for Biological Targets

To date, specific structure-activity relationship (SAR) studies for derivatives of this compound in the context of neuroprotective, anti-inflammatory, or anti-thrombolytic activity are not well-documented in the scientific literature. However, general principles of medicinal chemistry and SAR studies of other pyridine derivatives can provide a framework for future investigations.

An SAR study would systematically modify the structure of this compound to understand how changes in its chemical features affect its biological activity. Key modifications could include:

Substitution at the bromine position: Replacing the bromine with other halogens (e.g., chlorine, fluorine) or other functional groups to probe the importance of this position for target binding.

Modification of the methoxy group: Altering the alkoxy group (e.g., ethoxy, propoxy) to explore the impact of steric bulk and lipophilicity.

Substitution on the methyl group: Introducing different substituents on the methyl group to investigate their influence on activity and selectivity.

Introduction of new substituents on the pyridine ring: Adding functional groups to other available positions on the pyridine ring to explore new interactions with biological targets.

By synthesizing a library of such analogs and evaluating their biological activity, researchers could establish a clear SAR, which would be crucial for optimizing lead compounds and designing more potent and selective therapeutic agents.

Molecular Docking and Computational Studies in Drug Design

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a target protein. In the absence of experimental data for this compound derivatives, molecular docking could be a valuable tool to virtually screen these compounds against known biological targets involved in neurological disorders, inflammation, and thrombosis.

For example, computational models of enzymes such as cyclooxygenases (COX-1 and COX-2) for anti-inflammatory activity, or various components of the coagulation cascade for anti-thrombotic effects, could be used. Similarly, docking studies could be performed on targets relevant to neuroprotection, such as beta-secretase (BACE1) or acetylcholinesterase.

These in silico studies could predict the binding affinities and interaction modes of this compound derivatives, helping to prioritize which compounds to synthesize and test in the laboratory. This approach can significantly accelerate the drug discovery process by focusing resources on the most promising candidates.

| Potential Biological Target | Therapeutic Area | Application of Molecular Docking |

| Beta-secretase (BACE1) | Neurological Disorders | Predicting binding affinity and designing potent inhibitors. |

| Cyclooxygenase-2 (COX-2) | Inflammation | Identifying selective inhibitors with potentially fewer side effects. |

| Factor Xa | Thrombosis | Designing novel anticoagulants with improved safety profiles. |

Industrial and Other Scientific Applications of 5 Bromo 4 Methoxy 2 Methylpyridine

Applications in Agrochemical Development (Pesticides, Herbicides)

While direct application data for 5-Bromo-4-methoxy-2-methylpyridine in commercial pesticides or herbicides is not extensively detailed in public literature, its role as a key intermediate in the synthesis of agrochemicals is recognized. The structural motifs present in this compound are common in biologically active molecules used for crop protection.

The development of novel pesticides and herbicides often involves the creation of extensive libraries of related compounds to identify those with the highest efficacy and best safety profiles. Pyridine (B92270) derivatives, in particular, are a well-established class of compounds in the agrochemical industry. The bromine atom on the pyridine ring of this compound serves as a convenient handle for introducing other functional groups through various cross-coupling reactions, a common strategy in the synthesis of new active ingredients for pesticides and herbicides.

Research in the agrochemical sector leverages such intermediates to formulate effective crop protection solutions. chemimpex.com The ability of this compound to participate in diverse chemical transformations is crucial for creating complex molecules with desired biological activities, contributing to improved crop yields and protection. chemimpex.com

Role in Material Science and Advanced Materials Synthesis

The application of this compound extends into the realm of material science, where its distinct chemical properties are harnessed for the creation of advanced materials.

Functional Materials Development

In the development of functional materials, this compound can be employed to create specialized polymers and coatings. chemimpex.com The pyridine core, with its specific electronic and coordination properties, can be incorporated into larger molecular structures to impart desired functionalities. These might include, but are not limited to, thermal stability, altered electronic properties, or specific surface characteristics. The bromine atom allows for the grafting of this pyridine unit onto other molecules or polymer backbones.

Ligands in Coordination Chemistry

Pyridine and its derivatives are widely used as ligands in coordination chemistry due to the lone pair of electrons on the nitrogen atom, which can coordinate to metal ions. While specific research detailing this compound as a ligand is not broadly available, its structural features make it a potential candidate for the synthesis of novel ligands. The electronic properties of the pyridine ring, and consequently its coordination behavior, can be fine-tuned by the attached methoxy (B1213986) and methyl groups. The bromine atom offers a site for further functionalization to create more complex, multidentate ligands for a range of applications, including catalysis and the development of magnetic or optical materials.

Polymer and Coating Applications

The use of this compound is noted in the creation of advanced materials like polymers and coatings. chemimpex.com Its incorporation into polymer structures can enhance properties such as durability and resistance. chemimpex.com The pyridine moiety can contribute to the thermal stability and mechanical properties of the resulting polymer. Furthermore, in the context of coatings, the specific chemical nature of this compound can be utilized to achieve desired surface properties, such as hydrophobicity or adherence.

Utilization in Advanced Analytical Chemistry as a Reagent

In the field of analytical chemistry, this compound can serve as a valuable reagent. chemimpex.com Its well-defined chemical structure and reactivity make it suitable for use in the detection and quantification of other substances. chemimpex.com For instance, it could be used as a derivatizing agent to enhance the detectability of certain analytes in techniques like chromatography or mass spectrometry. The bromine atom, being a heavy element, can be particularly useful in mass spectrometric analysis, providing a distinct isotopic signature.

Future Research Trajectories and Challenges for 5 Bromo 4 Methoxy 2 Methylpyridine

Development of More Sustainable and Environmentally Benign Synthetic Methods

A significant challenge in the synthesis of functionalized pyridines is the reliance on methods that are not environmentally friendly, often involving harsh conditions, toxic reagents, or precious metal catalysts. researchgate.netnih.gov The future in this area is geared towards "green chemistry" principles.

Research is increasingly focused on developing one-pot syntheses and cascade reactions that reduce waste and improve efficiency. organic-chemistry.orgacs.org For instance, methods using microwave irradiation combined with bifunctional catalysts (e.g., Pd/C/K-10 montmorillonite) are being explored to facilitate domino cyclization-oxidative aromatization processes. organic-chemistry.org There is also a strong push towards metal-free synthesis. organic-chemistry.orgnih.gov Examples include visible-light photoredox catalysis and the use of iodine and triethylamine (B128534) to trigger cyclization, offering pathways that avoid heavy metal contamination. organic-chemistry.org

Solvent-free and water-based reactions represent another major frontier. nih.govacs.orgrsc.org Base-promoted amination of halogenated pyridines in water has been shown to be a viable, environmentally sound alternative to traditional palladium-catalyzed methods. nih.gov Similarly, solvent- and halide-free C–H functionalization of pyridine (B92270) N-oxides with dialkylcyanamides presents a high-yielding, atom-economical approach to creating substituted ureas. rsc.org These strategies not only reduce the environmental impact but can also lower costs, a critical factor for industrial applications. nih.gov

Exploration of Novel Biological Targets and Therapeutic Areas

Pyridine derivatives are known to possess a vast spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic properties. nih.govnih.govnih.gov The specific substitution pattern on the pyridine ring is crucial for its biological function. For 5-Bromo-4-methoxy-2-methylpyridine, the presence of bromine, methoxy (B1213986), and methyl groups offers distinct electronic and steric properties that can be exploited for developing novel therapeutics. chemimpex.comnih.gov

Future research will likely focus on screening this compound and its derivatives against a wider array of biological targets. The pyridine ring is a key component in many FDA-approved drugs for treating cancer, infectious diseases, and neurological disorders. lifechemicals.comnih.govnih.gov For example, pyridine-containing drugs like Abiraterone (prostate cancer), Isoniazid (tuberculosis), and Tacrine (Alzheimer's disease) highlight the therapeutic potential of this heterocycle. nih.gov

There is particular interest in developing new antimicrobial and antiviral agents due to rising drug resistance. nih.govresearchgate.net The functional groups on this compound make it a candidate for derivatization to create libraries of compounds for high-throughput screening against pathogens like Candida albicans, E. coli, and viruses such as SARS-CoV-2. nih.govresearchgate.netuni-tuebingen.de Furthermore, its potential as an intermediate for agrochemicals, such as novel insecticides and herbicides, remains a promising area of exploration. chemimpex.comacs.org

Advanced Computational Modeling for Predictive Reactivity and Bioactivity

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. For compounds like this compound, advanced computational modeling can predict chemical reactivity and potential biological activity, thereby saving significant time and resources in the lab.

Methods such as Density Functional Theory (DFT) calculations are used to understand reaction mechanisms and predict regioselectivity in functionalization reactions, which is a persistent challenge for pyridine rings. researchgate.net For example, DFT can help explain why a particular position on the pyridine ring is favored for substitution, guiding the design of more efficient synthetic routes. researchgate.netacs.org

Quantitative Structure-Activity Relationship (QSAR) studies are another powerful computational tool. nih.gov By analyzing the physicochemical properties of a series of related pyridine derivatives and their measured biological activities, QSAR models can be built to predict the efficacy of new, unsynthesized compounds. nih.gov For this compound, these models could predict its potential as an anticancer agent by correlating its structural features (like the presence of -OMe and halogen groups) with antiproliferative activity against various cancer cell lines. nih.gov Such predictive modeling accelerates the design-synthesize-test cycle, focusing experimental efforts on the most promising candidates.

Integration into Complex Heterocyclic Systems and Natural Product Synthesis

This compound is not just a molecule of interest on its own but also a versatile building block for constructing more intricate molecular architectures. chemimpex.comacs.org The bromine atom provides a reactive handle for cross-coupling reactions (like Suzuki-Miyaura and Sonogashira reactions), allowing for the attachment of various other molecular fragments. uni-rostock.de

The future in this domain involves using this and similar pyridine synthons to build polycyclic systems and synthesize natural products or their analogs. researchgate.net Pyridine rings are found in many alkaloids and other natural products with significant biological activity. lifechemicals.com The challenge lies in developing stereoselective and efficient methods to incorporate the pyridine moiety into these larger, more complex structures.

This includes its use in creating novel fused heterocyclic systems, such as indolo[2,3-c]quinolines or polycyclic pyrimidinones, which may possess unique biological properties. acs.orguni-rostock.de The ability to selectively functionalize the pyridine ring at its different positions is key to its utility as a building block. acs.org Advances in C-H activation and regioselective cross-coupling will further enhance the value of this compound in the synthesis of next-generation pharmaceuticals and functional materials. researchgate.net

常见问题

Basic: What are the optimal synthetic routes for 5-Bromo-4-methoxy-2-methylpyridine, and how can reaction efficiency be validated?

Methodological Answer:

The synthesis typically involves bromination of precursor pyridine derivatives. For example, bromination of 2-amino-3-methylpyridine (or similar intermediates) using reagents like N-bromosuccinimide (NBS) under controlled conditions can yield brominated pyridines . Reaction efficiency can be validated via:

- Yield Optimization: Monitoring reaction time, temperature, and stoichiometry (e.g., excess brominating agents may reduce side products).

- Characterization: Use of H/C NMR to confirm substitution patterns and LC-MS/HPLC to assess purity (>95%) .

Basic: Which analytical techniques are critical for confirming the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H NMR (δ 2.35 ppm for methyl groups, δ 3.90 ppm for methoxy) and C NMR to confirm substituent positions .

- High-Performance Liquid Chromatography (HPLC): Purity assessment using reverse-phase columns (e.g., C18) with UV detection at 254 nm .

- X-ray Crystallography: For unambiguous structural confirmation, particularly to resolve ambiguities in regiochemistry (e.g., distinguishing 3-methyl vs. 4-methyl substitution) .

Advanced: How can researchers resolve contradictory reactivity data in cross-coupling reactions involving this compound?

Methodological Answer:

Contradictions often arise from steric effects of the methoxy and methyl groups or competing side reactions. Strategies include:

- Comparative Reactivity Studies: Benchmark against structurally similar compounds (e.g., 5-Bromo-2-methoxypyridine or 5-Bromo-3-methylpyridine) to isolate electronic vs. steric influences .

- Systematic Screening: Vary catalysts (e.g., Pd(PPh) vs. PdCl), ligands (e.g., SPhos), and bases (KCO vs. CsCO) to identify optimal conditions for Suzuki-Miyaura couplings .

- In Situ Monitoring: Use F NMR or GC-MS to track intermediates and byproducts .

Advanced: What strategies mitigate competing side reactions during functionalization of this compound?

Methodological Answer:

- Temperature Control: Lower temperatures (0–25°C) reduce undesired nucleophilic aromatic substitution (e.g., displacement of bromine by methoxy groups) .

- Protecting Groups: Temporarily protect the methoxy group (e.g., as a tert-butyldimethylsilyl ether) during bromination or lithiation steps .

- Selective Catalysis: Use Pd-catalyzed C-H activation to direct functionalization to specific positions (e.g., para to the methoxy group) .

Advanced: How does the crystal packing of this compound influence its reactivity in solid-state reactions?

Methodological Answer:

Crystal packing, determined via X-ray diffraction, reveals intermolecular interactions (e.g., halogen bonding between Br and methoxy O) that stabilize specific conformations . These interactions can:

- Limit Reactivity: Steric hindrance from tight packing may reduce accessibility of the bromine atom for cross-coupling.

- Guide Solid-State Synthesis: Co-crystallization with metal catalysts (e.g., Cu or Pd complexes) can preorganize reactants for mechanochemical Suzuki reactions .